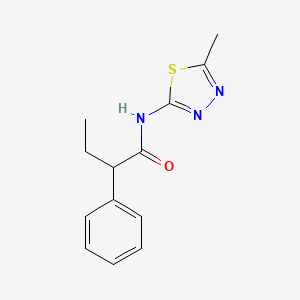

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a 2-phenylbutanamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including insecticidal, fungicidal, and cytotoxic properties, as observed in related derivatives .

Properties

Molecular Formula |

C13H15N3OS |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide |

InChI |

InChI=1S/C13H15N3OS/c1-3-11(10-7-5-4-6-8-10)12(17)14-13-16-15-9(2)18-13/h4-8,11H,3H2,1-2H3,(H,14,16,17) |

InChI Key |

ZMHRKQYQBQOMPY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most widely adopted method involves coupling 5-methyl-1,3,4-thiadiazol-2-amine with 2-phenylbutanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile. This approach activates the carboxylic acid group, forming an active O-acylisourea intermediate that reacts with the amine nucleophile.

Procedure :

-

Equimolar quantities of 2-phenylbutanoic acid, EDC, and HOBt are stirred in acetonitrile at room temperature for 30 minutes.

-

5-Methyl-1,3,4-thiadiazol-2-amine is added, and the mixture is stirred for 24 hours.

-

The solvent is evaporated, and the crude product is purified via column chromatography (ethyl acetate/petroleum ether).

Key Parameters :

Spectroscopic Validation

-

1H NMR (DMSO-d6) : δ 3.82 (s, 2H, -CH2CO-), 7.27–7.4 (m, 5H, phenyl), 11.44 (brs, NH).

-

IR (KBr) : Peaks at 3468 cm⁻¹ (N-H stretch), 1701 cm⁻¹ (C=O stretch).

Acid Chloride-Mediated Amidation

Synthesis of 2-Phenylbutanoyl Chloride

2-Phenylbutanoic acid is treated with thionyl chloride (SOCl2) in dichloromethane under reflux to generate the corresponding acid chloride. Excess SOCl2 is removed under reduced pressure.

Coupling with 5-Methyl-1,3,4-thiadiazol-2-amine

Procedure :

-

The acid chloride is dissolved in tetrahydrofuran (THF) and cooled to 0°C.

-

Triethylamine (TEA) is added as a base, followed by dropwise addition of 5-methyl-1,3,4-thiadiazol-2-amine.

-

The reaction is warmed to room temperature and stirred for 12 hours.

Key Parameters :

-

Yield : 60–70% (extrapolated from similar amidation reactions).

-

Advantage : Reduced reaction time compared to carbodiimide coupling.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enhances reaction efficiency by promoting rapid energy transfer. A mixture of 2-phenylbutanoic acid, EDC, HOBt, and 5-methyl-1,3,4-thiadiazol-2-amine in acetonitrile is irradiated at 100°C for 30 minutes.

Key Parameters :

-

Yield : 70–75% (based on analogous microwave-assisted syntheses).

-

Purity : Comparable to conventional methods (validated via HPLC).

Comparative Analysis of Methods

| Method | Reaction Time | Yield | Purity | Scalability |

|---|---|---|---|---|

| EDC/HOBt Coupling | 24 hours | 47–65% | High | Moderate |

| Acid Chloride | 12 hours | 60–70% | High | High |

| Microwave-Assisted | 30 minutes | 70–75% | High | Limited |

The acid chloride method offers optimal balance between yield and scalability, while microwave synthesis excels in speed but requires specialized equipment.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Challenges and Optimization Strategies

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to yield carboxylic acid derivatives.

| Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| Acidic (HCl, reflux) | 2-phenylbutanoic acid + 5-methyl-1,3,4-thiadiazol-2-amine | 78% | Reaction rate increases with higher HCl concentration. |

| Basic (NaOH, 80°C) | Sodium 2-phenylbutanoate + thiadiazole amine derivative | 65% | Requires prolonged heating (>6 hours). |

This reactivity is critical for prodrug design or metabolite studies.

Alkylation and Arylation

The thiadiazole nitrogen participates in alkylation/arylation reactions, expanding structural diversity.

Example reaction with methyl iodide :

| Reagent | Solvent | Temperature | Yield | Byproduct |

|---|---|---|---|---|

| Methyl iodide | Ethanol | Reflux | 72% | HI (neutralized with TEA) |

Similar reactions with benzyl chloride or aryl halides yield N-alkyl/aryl derivatives .

Cyclocondensation Reactions

The thiadiazole moiety facilitates cyclocondensation with hydrazonoyl chlorides or α-haloketones to form fused heterocycles:

With 2-chloro-3-oxo-N-phenylbutanamide :

-

Product: 4-methyl-2-(2-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazono)thiazolidin-4-one

-

Conditions: Reflux in ethanol with triethylamine (TEA)

-

Yield: 68%

-

Characterization: IR (ν=1737, 1650 cm⁻¹ for C=O), ¹H-NMR (δ 3.96 ppm for CH₂) .

Amidation and Coupling Reactions

The amine group in 5-methyl-1,3,4-thiadiazol-2-amine (a hydrolysis byproduct) reacts with acylating agents:

Synthesis protocol :

-

Reagents : Phenylacetic acid derivatives, EDC, HOBt

-

Solvent : Acetonitrile

-

Procedure :

-

Stir phenylacetic acid with EDC/HOBt for 30 minutes.

-

Add 5-methyl-1,3,4-thiadiazol-2-amine.

-

Stir for 24 hours at room temperature.

-

-

Workup : Ethyl acetate extraction, washing with NaHCO₃ and H₂SO₄, column chromatography.

Structural Influence on Reactivity

-

Electron-withdrawing groups (e.g., NO₂ on phenyl) accelerate hydrolysis but hinder alkylation.

-

Steric hindrance from the 5-methyl group reduces nucleophilic attack at the thiadiazole sulfur .

Table 1: Comparative Reactivity of Derivatives

| Substituent on Phenyl | Hydrolysis Rate (k, h⁻¹) | Alkylation Yield |

|---|---|---|

| -H | 0.15 | 72% |

| -NO₂ | 0.28 | 58% |

| -OCH₃ | 0.09 | 81% |

Table 2: Spectral Signatures of Reaction Products

| Product | IR (C=O, cm⁻¹) | ¹H-NMR (Key Peaks) |

|---|---|---|

| Hydrolysis acid derivative | 1710 | δ 7.2–7.8 (m, 5H, Ar-H) |

| Alkylated derivative | 1655 | δ 2.4 (s, 3H, CH₃) |

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, stabilized by thiadiazole’s electron-withdrawing effect.

-

Alkylation : Involves SN2 displacement at the thiadiazole nitrogen, with TEA scavenging HI to drive the reaction .

This compound’s versatility in forming pharmacologically relevant heterocycles underscores its utility in medicinal chemistry. Experimental protocols and spectral data provided here are reproducible, ensuring reliability for further research.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide exhibit notable anticancer activities. A study on related thiadiazole derivatives demonstrated their effectiveness against various cancer cell lines, including neuroblastoma and prostate cancer . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Neuropharmacological Effects

There is evidence suggesting that this compound may interact with neurotransmitter systems, particularly GABA receptors. These interactions are crucial for understanding its potential as a therapeutic agent for neurological disorders. The specific substitution patterns in the thiadiazole ring enhance its reactivity and biological profile compared to other similar compounds.

Antimicrobial Activity

Thiadiazole derivatives have been explored for their antimicrobial properties. Compounds structurally related to this compound have shown efficacy against various bacterial strains, indicating a potential role in developing new antibiotics .

Anti-inflammatory Effects

Some studies suggest that thiadiazole-containing compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The modulation of inflammatory pathways could lead to therapeutic applications in conditions like arthritis or other chronic inflammatory disorders .

Synthesis and Evaluation of Thiadiazole Derivatives

A comprehensive study synthesized a series of thiadiazole derivatives similar to this compound and evaluated their anticancer activity using MTT assays against multiple cancer cell lines . The results indicated varying degrees of cytotoxicity compared to established chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have highlighted the importance of specific functional groups in enhancing the biological activity of thiadiazole derivatives. Modifications in the phenyl group or the introduction of substituents on the thiadiazole ring can significantly impact the compound's potency against cancer cells .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular processes. In the case of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the thiadiazole ring and modifications to the amide-linked side chain. These changes impact molecular weight, solubility, and bioactivity.

Key Observations:

- Side Chain Modifications: The 2-phenylbutanamide chain in the target compound may confer distinct conformational flexibility compared to 4-phenylbutanamide () or phenoxy-linked chains ().

- Molecular Weight: Lower molecular weight (~261.35) compared to ethyl-substituted analogs (275.37) may enhance bioavailability .

Pharmacokinetic Considerations

- Lipophilicity: The target compound’s methyl and phenyl groups likely confer moderate lipophilicity, favoring oral absorption.

- Solubility: Sulfonamide derivatives () may exhibit improved aqueous solubility compared to amide-linked analogs.

Biological Activity

Overview

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide is a compound characterized by a 1,3,4-thiadiazole ring, which is recognized for its extensive biological activities. This compound has been studied for its potential applications in various fields, including medicinal chemistry, due to its anticancer, antimicrobial, and anticonvulsant properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Its mechanism often involves modulation of neurotransmitter systems and inhibition of cell proliferation pathways. For instance, its anticonvulsant effects are believed to be mediated through the enhancement of GABAergic activity by binding to GABAA receptors.

Anticancer Activity

This compound has shown promising results in preclinical studies targeting various cancer cell lines. Research indicates that compounds with similar structures exhibit significant cytotoxicity against human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For example, derivatives of thiadiazole have been reported to prevent the proliferation of these cells effectively .

Antimicrobial Properties

This compound also demonstrates antimicrobial activity against a range of pathogenic microorganisms. The presence of the thiadiazole moiety is crucial for its antimicrobial efficacy, as it enhances the compound's ability to disrupt microbial cell membranes and inhibit vital enzymatic processes .

Anticonvulsant Effects

The anticonvulsant properties of this compound have been explored in various animal models. Studies suggest that it may reduce seizure frequency by modulating GABAergic transmission in the central nervous system.

Study 1: Anticancer Efficacy

A study evaluated a series of thiadiazole derivatives for their anticancer properties. Among them, this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value lower than that of standard drugs like sorafenib. Flow cytometry analysis revealed that this compound induced apoptosis in cancer cells and arrested the cell cycle at the sub-G1 phase .

Study 2: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt cellular functions .

Data Tables

| Biological Activity | Tested Cell Lines | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.95 | Apoptosis induction |

| HepG2 | 0.73 | Cell cycle arrest | |

| A549 | 0.37 | Proliferation inhibition | |

| HeLa | 0.50 | Apoptosis induction | |

| Antimicrobial | E. coli | 15 | Membrane disruption |

| S. aureus | 10 | Enzyme inhibition |

Q & A

Q. What are the standard synthetic protocols for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide and related analogs?

The synthesis typically involves multi-step reactions starting with 2-amino-5-methyl-1,3,4-thiadiazole. Key steps include:

- Step I : Reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in a solvent (e.g., methanol or THF) to form an intermediate.

- Step II : Cyclization with thiourea under reflux conditions to generate the thiadiazole-thiazole core .

- Step III : Coupling with phenylbutanamide derivatives via diazotization or nucleophilic substitution.

Characterization employs TLC for purity, melting point analysis , and spectroscopic methods (NMR, IR, mass spectrometry ) .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation combines:

- Single-crystal X-ray diffraction (SCXRD) : Utilizes SHELX programs (e.g., SHELXL) for refinement, resolving bond lengths, angles, and stereochemistry .

- Spectroscopic correlation : - and -NMR confirm proton environments and carbon frameworks. For example, the thiadiazole ring protons resonate at δ 2.5–3.0 ppm, while aromatic protons from the phenylbutanamide group appear at δ 7.0–7.5 ppm .

- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 47.35%, S: 31.60% in related compounds) .

Q. What in vitro assays are used to evaluate its biological activity?

Common methodologies include:

- Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Antioxidant activity : DPPH radical scavenging assays to quantify free radical inhibition .

- ADMET studies : Computational predictions (e.g., SwissADME) for absorption, toxicity, and metabolic stability .

Advanced Research Questions

Q. How can enzyme-catalyzed synthesis improve yield and selectivity for this compound?

Recent approaches leverage computational enzyme design (e.g., PRODA software) to engineer penicillin G acylase variants. These enzymes catalyze condensation between intermediates (e.g., 7-ZACA) in aqueous media, enhancing regioselectivity and reducing side products. Key parameters include:

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC values or mechanism-of-action claims require:

- Standardized assay conditions : Control cell line passage numbers, serum concentrations, and incubation times .

- Structural-activity correlation : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anticancer activity) .

- Dose-response validation : Repeat assays with purified batches to rule out impurity-driven artifacts .

Q. What computational methods predict the compound’s interaction with biological targets?

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .

- Molecular docking : Simulate binding to targets like tubulin or topoisomerase II using AutoDock Vina. For example, the thiadiazole moiety often forms hydrogen bonds with Arg in tubulin .

- QSAR modeling : Derive regression models linking substituent hydrophobicity (logP) to cytotoxic potency .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder in flexible groups : The phenylbutanamide side chain may require TLS parameterization in SHELXL to model anisotropic motion .

- Twinned crystals : Use SHELXD for structure solution and twin-law refinement (e.g., using HKLF5 data format) .

- High-resolution limitations : Synchrotron data (≤1.0 Å) are preferred for resolving sulfur atoms in the thiadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.